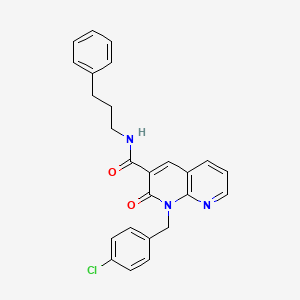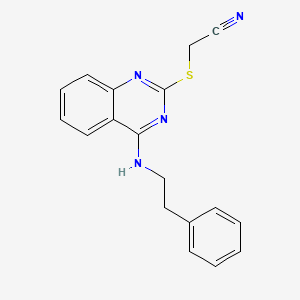
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are used as the parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. For instance, compounds were converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Condensation Reactions and Derivative Formation : The compound "N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide" and its derivatives can be formed through various condensation reactions. For instance, a study demonstrated the reaction of 2-aminothiazoles and 2-amino-1,3,4-thiadiazoles with (ethoxymethylene)malonic ester, leading to the formation of malonic esters with embedded thiazolylamino and thiadiazolylamino groups (Levin et al., 1964).
Synthesis and Biological Evaluation : Compounds related to this chemical structure have been synthesized and evaluated for their biological activities, including antimicrobial, analgesic, and anti-inflammatory effects. For example, Ethyl 2-(2-(2,5-disubstituted-1H-indol-3-yl)-4-oxothiazolid-3-ylamino)-5,6-dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylates were synthesized and showed notable activities in these domains (Anekal & Biradar, 2017).
Spectral Characteristics and Cyclization : The spectral characteristics of compounds related to this chemical structure have been studied, and cyclization reactions involving thiourea carboxamides have been demonstrated to lead to the formation of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides (Zadorozhnii et al., 2019).
Antimicrobial and Biological Activities : Several studies have focused on the synthesis and evaluation of the antimicrobial, analgesic, and anti-inflammatory properties of derivatives of this compound. Notably, some derivatives have shown significant activity against various microbial strains, along with analgesic and anti-inflammatory properties (Başoğlu et al., 2013).
Growth Stimulant Activity : The compound's derivatives have also been evaluated for their growth stimulant properties. In particular, alkyl, acetyl, and alkylacetylamino derivatives of 2-amino and 2-ethylamino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazoles have demonstrated expressed growth stimulant properties, with activities in the range of 65–100% compared to heteroauxin (Knyazyan et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacterial cell–cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The affected pathways are primarily the quorum sensing pathways in Gram-negative bacteria . These pathways are used by bacteria for cell–cell communication and to coordinate behavior such as biofilm formation and pathogenesis . By inhibiting these pathways, the compound disrupts these processes.
Result of Action
The result of the compound’s action is the disruption of bacterial cell–cell communication and coordination of host toxic behaviors . This includes the prevention of biofilm formation, reduction in the production of toxins, and discouragement of bacteria to develop future resistance .
Future Directions
properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S3/c20-10(16-12-15-6-7-22-12)8-23-14-19-18-13(24-14)17-11(21)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBZMRTPMRBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)


![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)
![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)

![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2535431.png)
![3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2535432.png)
![N-(1-benzylpiperidin-4-yl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2535433.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B2535434.png)


![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)